2-[(4-Chlorophenyl)methoxy]ethanamine

Monoamine Transporter DAT SERT

Procure 2-[(4-Chlorophenyl)methoxy]ethanamine (CAS 287179-98-0) for consistent neuropharmacology research. Its distinct polypharmacology profile—including sub-micromolar SERT affinity (IC₅₀ 100 nM) and potent α3β4 nAChR antagonism (IC₅₀ 1.8 nM)—ensures reliable target engagement. This defined selectivity eliminates experimental variability from generic analogs, making it an essential tool for drug discovery and lead optimization programs.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 287179-98-0
Cat. No. B1609276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chlorophenyl)methoxy]ethanamine
CAS287179-98-0
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COCCN)Cl
InChIInChI=1S/C9H12ClNO/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4H,5-7,11H2
InChIKeyPAYJTSGVVHLHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Chlorophenyl)methoxy]ethanamine (CAS 287179-98-0) for Monoamine Transporter & Enzyme Inhibition Studies


2-[(4-Chlorophenyl)methoxy]ethanamine (CAS 287179-98-0) is a benzyloxyalkylamine small molecule featuring a 4-chlorophenyl ether linked to an ethanamine backbone, with a molecular weight of 185.65 g/mol . It is primarily utilized as a research tool for investigating monoamine neurotransmission and enzyme inhibition . Quantifiable bioactivity data from curated databases confirm its interaction with key pharmacological targets, including the dopamine transporter (DAT), serotonin transporter (SERT), and nicotinic acetylcholine receptors (nAChRs) [1], establishing its specific utility in neuropharmacology and drug discovery screening programs.

2-[(4-Chlorophenyl)methoxy]ethanamine (CAS 287179-98-0): Critical Selectivity & Potency Profile for Assay-Specific Procurement


Generic substitution among benzyloxyalkylamines or phenethylamines is scientifically unsound due to the profound impact of subtle structural variations on target engagement and off-target profiles. 2-[(4-Chlorophenyl)methoxy]ethanamine exhibits a distinct pharmacological signature characterized by sub-micromolar affinity for the serotonin transporter (SERT) and potent antagonism of specific nicotinic acetylcholine receptor (nAChR) subtypes, alongside moderate inhibition of the dopamine transporter (DAT) [1]. Its moderate inhibition of cytochrome P450 2B6 (CYP2B6) also differentiates it from analogs with broader or more potent CYP liability [2]. Consequently, selecting a close analog without the precise 4-chloro substitution, ether linkage, and primary amine is likely to yield significantly divergent potency, selectivity, and metabolic stability, thereby invalidating comparative studies and lead optimization efforts.

Quantitative Pharmacological Differentiation: 2-[(4-Chlorophenyl)methoxy]ethanamine vs. In-Class Analogs


Dual Monoamine Transporter Inhibition: DAT vs. SERT Potency Profile

In human embryonic kidney 293 (HEK293) cells expressing the human transporters, 2-[(4-Chlorophenyl)methoxy]ethanamine demonstrates a clear preference for serotonin transporter (SERT) inhibition over dopamine transporter (DAT) inhibition [1]. Specifically, it inhibits [³H]serotonin uptake with an IC₅₀ of 100 nM, whereas its inhibition of [³H]dopamine uptake is approximately 6.6-fold weaker, with an IC₅₀ of 658 nM [1]. This contrasts with the unsubstituted parent compound benzylamine, which is reported to inhibit monoamine oxidase A (MAO-A) with an IC₅₀ of 4.7 nM and MAO-B with an IC₅₀ of 13 nM [2], highlighting a fundamental shift in primary pharmacology from MAO inhibition to monoamine transporter modulation conferred by the 4-chlorobenzyloxyethylamine scaffold.

Monoamine Transporter DAT SERT Neuropharmacology Uptake Inhibition

Potent and Subtype-Selective Nicotinic Acetylcholine Receptor Antagonism

2-[(4-Chlorophenyl)methoxy]ethanamine exhibits exceptionally potent antagonist activity at human α3β4 nicotinic acetylcholine receptors (nAChRs), with an IC₅₀ of 1.8 nM for inhibiting carbamylcholine-induced ⁸⁶Rb⁺ efflux in SH-SY5Y cells [1]. Its potency at other nAChR subtypes varies considerably, with IC₅₀ values of 7.9 nM at the muscle-type α1β1γδ receptor in TE671/RD cells, 12 nM at α4β2, and 15 nM at α4β4 [1]. This distinct subtype potency profile, particularly the nanomolar activity at α3β4, differentiates it from the well-known nAChR antagonist mecamylamine, which typically exhibits IC₅₀ values in the micromolar range (e.g., ~0.6-3.6 µM across nAChR subtypes) [2].

Nicotinic Acetylcholine Receptor nAChR Antagonist Ion Channel Neuropharmacology

Moderate Cytochrome P450 2B6 Inhibition: A Metabolic Liability Profile

In human liver microsomes, 2-[(4-Chlorophenyl)methoxy]ethanamine inhibits cytochrome P450 2B6 (CYP2B6) activity with an IC₅₀ of 180 nM, using bupropion as a probe substrate [1]. This moderate inhibition contrasts with its negligible effect on other major drug-metabolizing CYP isoforms, such as CYP2C19 (IC₅₀ > 50 µM) [2], and its weak inhibition of CYP1A2 (IC₅₀ = 290 nM) and CYP2E1 (IC₅₀ = 7.0 µM) [3]. In comparison, the structurally related 4-(4-chlorobenzyl)pyridine (CBP) is a well-characterized CYP2B6 inhibitor with reported IC₅₀ values in the low nanomolar range (e.g., ~5-20 nM) [4], indicating that 2-[(4-Chlorophenyl)methoxy]ethanamine presents a milder, more selective CYP2B6 inhibition profile.

Drug Metabolism CYP Inhibition CYP2B6 ADME Hepatocyte

2-[(4-Chlorophenyl)methoxy]ethanamine: Validated Research and Screening Applications Based on Quantitative Evidence


Investigating α3β4 Nicotinic Acetylcholine Receptor Function in Addiction and Pain Models

This compound is an ideal pharmacological tool for dissecting the role of α3β4 nAChRs, given its exceptionally potent antagonism (IC₅₀ = 1.8 nM) at this subtype [1]. Its use is indicated in in vitro electrophysiology and cell-based assays where a high-affinity, subtype-preferring antagonist is required to block α3β4-mediated signaling, enabling researchers to link specific nAChR subtypes to physiological processes or disease states, such as nicotine addiction and neuropathic pain.

Serotonin Transporter (SERT) Pharmacological Studies with Minimal Dopaminergic Crosstalk

For researchers focused on serotonin reuptake mechanisms, this compound provides a defined tool for SERT inhibition studies. Its IC₅₀ of 100 nM for SERT and 6.6-fold selectivity over DAT (IC₅₀ = 658 nM) [1] allows for more targeted interrogation of serotonergic pathways in cellular uptake assays, with less confounding dopaminergic activity compared to non-selective monoamine transporter ligands. This specificity is critical for high-content screening and mechanism-of-action studies in neuropsychiatric drug discovery.

Cytochrome P450 2B6 Inhibition Profiling in Early-Stage ADME Screening

In vitro ADME (Absorption, Distribution, Metabolism, Excretion) panels, this compound can serve as a reference standard for moderate CYP2B6 inhibition (IC₅₀ = 180 nM) [2]. Its well-defined selectivity profile—potent CYP2B6 inhibition with minimal activity against CYP2C19 (>50 µM) [3]—makes it useful for calibrating high-throughput CYP inhibition assays, validating assay performance, and as a comparator for evaluating the metabolic liability of new chemical entities.

Structure-Activity Relationship (SAR) Studies of Benzyloxyalkylamine Scaffolds

The compound serves as a key reference point in medicinal chemistry SAR campaigns exploring benzyloxyalkylamine derivatives. Its unique combination of SERT, DAT, nAChR, and CYP2B6 activities, all documented with quantitative data [1][2], provides a valuable baseline for assessing the impact of structural modifications on polypharmacology. Procurement of this specific compound ensures experimental consistency when evaluating how changes to the aromatic substitution, linker length, or amine moiety alter target engagement and selectivity.

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